6-Isopropoxy-2-methylpyridine-3-boronic acid
Description
6-Isopropoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an isopropoxy group at position 6, a methyl group at position 2, and a boronic acid moiety at position 2.
Boronic acids are pivotal in organic synthesis due to their ability to form stable covalent bonds with diols and their utility in transition-metal-catalyzed couplings . The isopropoxy and methyl substituents in this compound likely influence its electronic and steric properties, affecting reactivity and solubility.
Properties
IUPAC Name |
(2-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVRPRGIYXIPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-2-methylpyridine-3-boronic acid typically involves the reaction of 6-Isopropoxy-2-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronates.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds .
Scientific Research Applications
6-Isopropoxy-2-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Isopropoxy-2-methylpyridine-3-boronic acid primarily involves its role as a boronic acid derivative. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The boron atom in the compound acts as a Lewis acid, facilitating the formation of the carbon-boron bond .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 6-Isopropoxy-2-methylpyridine-3-boronic acid with key analogs:
Reactivity in Cross-Coupling Reactions
- This contrasts with 6-Methoxy-4-methylpyridin-3-ylboronic acid, where the methyl group is distal to the boronic acid, minimizing steric interference .
- Electronic Effects : The isopropoxy group is electron-donating, which may reduce the electrophilicity of the boronic acid compared to electron-withdrawing substituents (e.g., Cl in 5-Chloro-6-isopropoxypyridine-3-boronic acid ). Chlorine-substituted analogs are often more reactive in couplings due to enhanced electrophilicity .
- Substituent Position : The 6-isopropoxy group in the target compound may direct coupling reactions to specific positions on partner aryl halides, similar to how methoxy groups in 6-Methoxy-3-pyridinecarboxaldehyde influence regioselectivity .
Biological Activity
6-Isopropoxy-2-methylpyridine-3-boronic acid (CAS Number: 1451391-02-8) is an organoboron compound with significant potential in various biological applications. Its unique structural features, particularly the isopropoxy group, enhance its reactivity and selectivity, making it a valuable reagent in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound has the molecular formula and a molecular weight of approximately 195.023 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological targets, including enzymes and receptors.
The primary mechanism of action for boronic acids like this compound involves their interaction with proteasomes and other enzymes:
- Proteasome Inhibition : The boronic acid group can form reversible covalent bonds with the active sites of proteasomes, leading to inhibition of their activity. This results in the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may also inhibit various enzymes by binding to their active sites, thereby modulating cellular processes that are crucial for cancer progression and other diseases.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Anticancer Activity : The compound is being explored for its potential as an anticancer agent due to its ability to inhibit proteasome activity. This inhibition can lead to programmed cell death in cancer cells, making it a candidate for cancer therapy.
- Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral properties, although more research is needed to confirm these effects and elucidate the underlying mechanisms.
- Synthesis of Bioactive Molecules : It plays a significant role in synthesizing biologically active molecules, contributing to drug development efforts across various therapeutic areas .
Case Studies and Research Findings
Several studies have investigated the biological activity of related boronic acids, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Activity Type |
|---|---|---|
| 5-Methyl-6-(piperidin-1-yl)pyridin-3-yl boronic acid | C12H16BNO2 | Proteasome inhibitor |
| 2-Methylpyridine-3-boronic acid | C6H8BNO2 | Anticancer agent |
| 2-Methylpyridine-4-boronic acid | C6H8BNO2 | Antiviral agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
